[11-Chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YL](4-phenylpiperazino)methanone
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Overview
Description
11-Chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YLmethanone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro, trifluoromethyl, and phenylpiperazino group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YLmethanone typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Pyrazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazoloquinazoline core.
Introduction of the Chloro and Trifluoromethyl Groups: These groups are introduced through halogenation and trifluoromethylation reactions, respectively.
Attachment of the Phenylpiperazino Group: This step involves the nucleophilic substitution reaction where the phenylpiperazino group is attached to the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
11-Chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YLmethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 11-Chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YLmethanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of new drugs for treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 11-Chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YLmethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 11-Chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YLmethanone : This compound is unique due to its specific combination of functional groups.
- Other Pyrazoloquinazoline Derivatives : These compounds share a similar core structure but may have different substituents, leading to variations in their properties and applications.
Uniqueness
The uniqueness of 11-Chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YLmethanone lies in its specific combination of chloro, trifluoromethyl, and phenylpiperazino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H21ClF3N5O |
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Molecular Weight |
511.9 g/mol |
IUPAC Name |
[15-chloro-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,13,15-heptaen-14-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C26H21ClF3N5O/c27-20-22(25(36)34-14-12-33(13-15-34)17-7-2-1-3-8-17)32-35-23(26(28,29)30)19-11-10-16-6-4-5-9-18(16)21(19)31-24(20)35/h1-9H,10-15H2 |
InChI Key |
BRYIWFHCCDKWGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N3C(=C(C(=N3)C(=O)N4CCN(CC4)C5=CC=CC=C5)Cl)N=C2C6=CC=CC=C61)C(F)(F)F |
Origin of Product |
United States |
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